
1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone
Übersicht
Beschreibung
“1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone” is also known as “Benzene, 1-fluoro-4-(methylsulfonyl)-” or “4-Fluorophenyl methyl sulfone”. It has a molecular formula of C7H7FO2S and a molecular weight of 174.193 .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone” can be represented by the InChI string: InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone” include a molecular weight of 174.193 and a molecular formula of C7H7FO2S .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- In a study of the crystal structure, it was found that the unit comprising the ethanone and 4-fluorophenyl groups in 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone is essentially planar. This compound forms dimers and stacks through weak hydrogen bonds in its crystalline form, indicating potential applications in crystal engineering and material sciences (Abdel‐Aziz, Ghabbour, Chantrapromma & Fun, 2012).
Photochemistry Studies
- In the realm of photochemistry, the stability and reactivity of compounds like 1-(4-Fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone have been examined. Their conformations and hydrogen bonding interactions may influence photochemical reactions, which is crucial for understanding light-induced chemical processes (Fu, Scheffer, Trotter & Yang, 1998).
Synthetic Chemistry
- The compound's derivatives have been explored for their potential in synthetic chemistry, such as in the synthesis of 2,4,5-trisubstituted-1H-imidazoles. These derivatives exhibit biological activities like antibacterial and antifungal properties (Sawant, Patil & Baravkar, 2011).
- Another study used 1-(4-Fluorophenyl)ethanone derivatives in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol. This process, which involves bioreduction, is significant for producing optically active compounds (ChemChemTech, 2022).
Biological and Pharmaceutical Applications
- In pharmaceutical research, the compound's derivatives, like N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole, have been synthesized as potential inhibitors of HIV-1 replication, highlighting the compound's relevance in drug discovery (Che, Liu, Tian, Hu, Chen & Chen, 2015).
- Additionally, studies on sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone have shown notable antioxidant and antibacterial properties, which could be leveraged in therapeutic applications (Sarac, Orek & Koparır, 2020).
Nuclear Medicine
- In nuclear medicine, a derivative was used in the automated synthesis of S-(2-[(18)F]fluoroethyl)-L-methionine for tumor imaging in positron emission tomography. This application is critical for advancing diagnostic techniques (Tang, Wang, Tang, Luo & Gan, 2003).
Chemical Synthesis and Characterization
- Various studies have been conducted on synthesizing and characterizing 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone derivatives. These studies include investigating their antimicrobial activity, molecular conformations, and hydrogen bonding, which are fundamental in developing new chemical entities (Nagamani, Anjaiah, Praveen & Jalapathi, 2018).
Material Science and Molecular Docking
- The compound has also been investigated for its potential in material science and molecular docking studies, exploring its interactions with biological targets and its stability and reactivity at the molecular level (Mary et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGTQAJHRDDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)
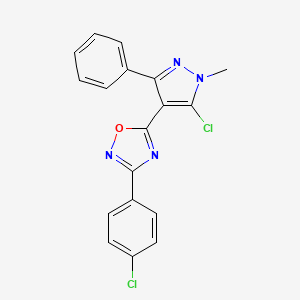
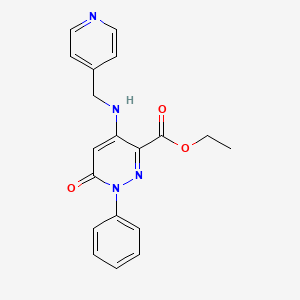

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)
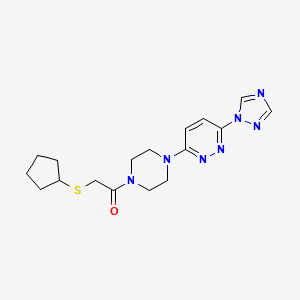
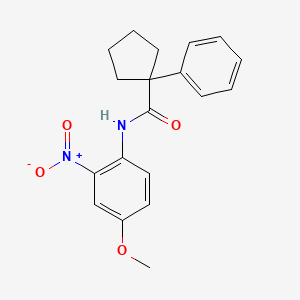

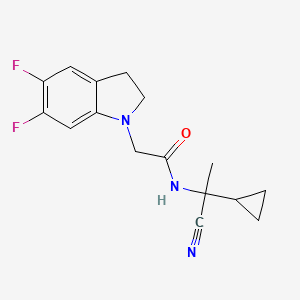
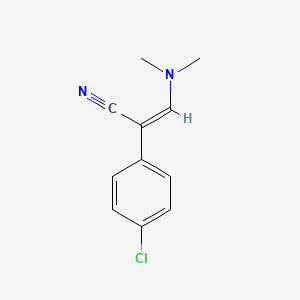
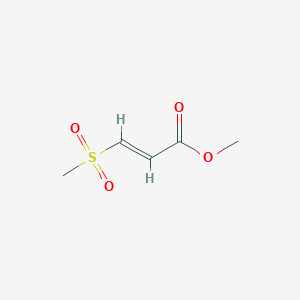
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)